N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide: is a complex organic compound that features a unique combination of functional groups, including a cyano group, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multiple steps:
Formation of the Cyclohepta[b]thiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclohepta[b]thiophene ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Methoxyphenyl Group: This step involves the sulfonylation of the methoxyphenyl group using sulfonyl chlorides in the presence of a base like pyridine.
Formation of the Butanamide Moiety: The final step involves the coupling of the butanamide moiety to the cyclohepta[b]thiophene core, typically using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Additives: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability or mechanical strength.
Specialty Chemicals: It can be used in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism by which N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a unique candidate for specific applications where the methoxy group plays a crucial role in the compound’s overall properties.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-27-15-9-11-16(12-10-15)29(25,26)13-5-8-20(24)23-21-18(14-22)17-6-3-2-4-7-19(17)28-21/h9-12H,2-8,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCNZQNRWUZUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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